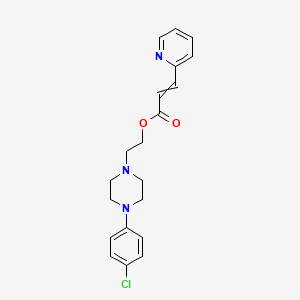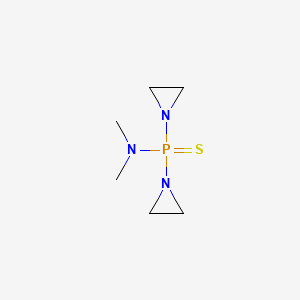
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- is a chemical compound known for its unique structure and properties It belongs to the class of phosphinothioic amides, which are characterized by the presence of a phosphorus atom bonded to a sulfur atom and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- typically involves the reaction of aziridine with a phosphinothioic chloride derivative. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Reaction of Aziridine with Phosphinothioic Chloride: Aziridine is reacted with a phosphinothioic chloride derivative in the presence of a base.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic oxide derivatives.
Reduction: Reduction reactions can convert the compound into phosphinothioic amine derivatives.
Substitution: The aziridine rings can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings under mild conditions.
Major Products
The major products formed from these reactions include phosphinothioic oxide derivatives, phosphinothioic amine derivatives, and various substituted aziridine compounds.
Scientific Research Applications
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinothioic derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- involves its interaction with biological molecules. The aziridine rings can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential cellular processes. This mechanism is particularly relevant in its use as a chemosterilant and potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N-(3-methoxypropyl): Similar in structure but with a different substituent on the nitrogen atom.
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N-(2-chloroethyl): Contains a chloroethyl group instead of a dimethyl group.
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N-ethyl: Features an ethyl group on the nitrogen atom.
Uniqueness
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to form stable covalent bonds with nucleophiles makes it particularly useful in various applications.
Properties
CAS No. |
3750-43-4 |
|---|---|
Molecular Formula |
C6H14N3PS |
Molecular Weight |
191.24 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H14N3PS/c1-7(2)10(11,8-3-4-8)9-5-6-9/h3-6H2,1-2H3 |
InChI Key |
IXOXBOSWSMBIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=S)(N1CC1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


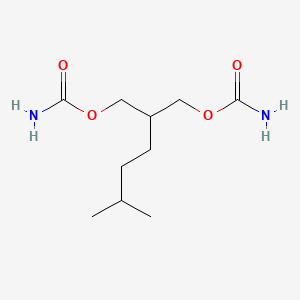
![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)
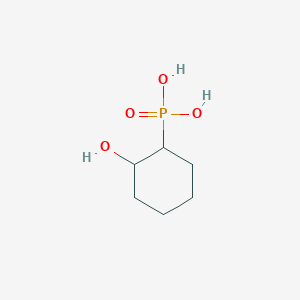
![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)

![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)

![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)

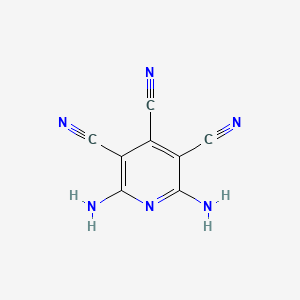
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)
